Butyl (2E)-2-hexenoate

Catalog No.
S3558726
CAS No.
54411-16-4
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl (2E)-2-hexenoate

CAS Number

54411-16-4

Product Name

Butyl (2E)-2-hexenoate

IUPAC Name

butyl (E)-hex-2-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+

InChI Key

OPVSKLFHWQRZKR-BQYQJAHWSA-N

SMILES

CCCCOC(=O)C=CCCC

Canonical SMILES

CCCCOC(=O)C=CCCC

Isomeric SMILES

CCCCOC(=O)/C=C/CCC

Butyl (2E)-2-hexenoate is an organic compound classified as an ester, specifically derived from the reaction of butanol and (2E)-2-hexenoic acid. Its molecular formula is C10H18O2C_{10}H_{18}O_{2}, and it features a double bond in the trans configuration at the second carbon of the hexenoate chain, which is indicated by the "(2E)" notation. This compound is notable for its fruity aroma, making it a valuable ingredient in the flavor and fragrance industry. It is often used in food flavorings and perfumes due to its pleasant scent, which resembles tropical fruits .

, including:

  • Hydrolysis: In the presence of water and either an acid or base catalyst, butyl (2E)-2-hexenoate can be hydrolyzed to yield butanol and (2E)-2-hexenoic acid.
  • Oxidation: The compound can undergo oxidation, particularly at the double bond, leading to products such as epoxides or other oxidized derivatives.
  • Reduction: Reduction of the ester group can produce butanol and hexanoic acid.
  • Nucleophilic Substitution: This reaction can occur at the ester group, resulting in different esters or amides depending on the nucleophile involved .

Major Products from Reactions

Reaction TypeProducts
HydrolysisButanol and (2E)-2-hexenoic acid
OxidationEpoxides or oxidized derivatives
ReductionButanol and hexanoic acid
Nucleophilic SubstitutionVarious esters or amides depending on nucleophile

Research into the biological activity of butyl (2E)-2-hexenoate has shown potential effects on biological systems. It is investigated for its role as a pheromone or signaling molecule in certain organisms, which may influence behavior or physiological responses. The compound's fruity aroma also suggests potential applications in olfactory signaling pathways, impacting how organisms interact with their environment .

The synthesis of butyl (2E)-2-hexenoate typically involves an esterification reaction between butanol and (2E)-2-hexenoic acid. This reaction requires an acid catalyst, commonly sulfuric acid, and is conducted under reflux conditions to ensure completion. The general reaction can be summarized as follows:

Butanol+ 2E 2 Hexenoic AcidButyl 2E 2 Hexenoate+Water\text{Butanol}+\text{ 2E 2 Hexenoic Acid}\rightarrow \text{Butyl 2E 2 Hexenoate}+\text{Water}

In industrial settings, continuous esterification processes are employed, where reactants are continuously fed into large-scale reactors, optimizing yield and efficiency .

Butyl (2E)-2-hexenoate has diverse applications across various fields:

  • Flavor and Fragrance Industry: Its fruity aroma makes it a popular choice for flavoring agents in food products and fragrances in cosmetics.
  • Chemical Synthesis: It serves as a precursor for synthesizing other organic compounds.
  • Biological Research: Investigated for potential signaling roles in biological systems.
  • Pharmaceuticals: Explored for its potential use in developing flavoring agents for medicinal applications .

Interaction studies of butyl (2E)-2-hexenoate focus on its effects on olfactory receptors. The compound's fruity scent interacts with specific receptors in the nasal cavity, leading to sensory perception. Additionally, its hydrolysis products may have their own biological activities that warrant further investigation .

Several compounds share structural similarities with butyl (2E)-2-hexenoate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl hexanoateEsterCommonly used as a flavoring agent; less fruity than butyl (2E)-2-hexenoate .
Butyl hexanoateEsterSimilar structure but lacks the double bond; used widely in food applications .
Methyl 3-hexenoateEsterContains a different carbon chain structure; used in similar applications but with distinct sensory properties.

Butyl (2E)-2-hexenoate stands out due to its unique double bond configuration and fruity aroma, which differentiates it from other esters like butyl hexanoate that lack this feature.

XLogP3

3.2

Dates

Last modified: 02-18-2024

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